3-Amino-7-bromo-2H-chromen-2-one

Acid-base chemistry Protonation equilibria Coumarin physicochemical profiling

Sourcing coumarin scaffolds with only a single reactive handle forces inefficient linear library synthesis. 3-Amino-7-bromo-2H-chromen-2-one solves this with orthogonal dual functionality enabling true parallel diversification. • 7-Br enables Suzuki/Heck/Buchwald-Hartwig cross-coupling for initial aryl/heteroaryl installation. • 3-NH₂ undergoes independent amidation, Schiff base formation, or reductive amination in a second step. • ΔLogP ≈ +0.86 vs. non-brominated parent for controlled lipophilicity tuning in SAR campaigns. Supplied with full analytical certification (HPLC, NMR) to support reproducible medicinal chemistry workflows.

Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
Cat. No. B13114687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-7-bromo-2H-chromen-2-one
Molecular FormulaC9H6BrNO2
Molecular Weight240.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)OC(=O)C(=C2)N
InChIInChI=1S/C9H6BrNO2/c10-6-2-1-5-3-7(11)9(12)13-8(5)4-6/h1-4H,11H2
InChIKeyFAMBBYHPCGKKOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-7-bromo-2H-chromen-2-one: A Dual-Functionalized Coumarin Scaffold for Regioselective Derivatization and Property Tuning


3-Amino-7-bromo-2H-chromen-2-one (CAS 848324-03-8, molecular formula C₉H₆BrNO₂, molecular weight 240.05 g/mol) is a synthetic brominated 3-aminocoumarin derivative within the chromen-2-one family . The compound features a primary amino group at position 3 and a bromo substituent at position 7 on the coumarin core, establishing a dual-substitution pattern that distinguishes it from both singly-substituted and alternatively halogenated analogs. Coumarins are recognized as privileged scaffolds in medicinal chemistry and fluorescent probe development owing to their tunable photophysical properties and diverse biological activities [1]. The orthogonal reactivity of the 3-amino and 7-bromo handles in this compound enables sequential, site-selective derivatization strategies that are unavailable with mono-functionalized coumarin building blocks [1].

Dual reactive handles 3-NH₂ + 7-Br enable orthogonal derivatization
Sequential diversification Supports site-selective coupling and amination steps
Distinct physicochemical profile Br substitution alters lipophilicity and spectral properties

Why 3-Amino-7-bromo-2H-chromen-2-one Cannot Be Replaced by Generic 3-Aminocoumarin or Alternative 3-Halo-7-aminocoumarins


Substituting 3-amino-7-bromo-2H-chromen-2-one with its closest structural analogs is functionally invalid for three reasons. First, systematic acid-base studies demonstrate that replacing the 3-bromo with a 3-chloro or 3-iodo substituent measurably alters the basicity of the 7-amino group, which directly modulates pH-dependent protonation behavior, aqueous solubility, and target-binding capacity [1]. Second, the 7-bromo substituent serves as an essential handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig), enabling regiospecific C–C or C–N bond formation that is impossible with the non-brominated parent 3-aminocoumarin (CAS 1635-31-0) [2]. Third, 7-bromocoumarin—which lacks the 3-amino group—cannot undergo amine-directed transformations such as amidation, Schiff base formation, or reductive amination, rendering the dual-substitution pattern indispensable for applications that require sequential orthogonal derivatization of the coumarin scaffold [2].

3-Chloro or 3-iodo analogs
Halogen-dependent basicity differences may shift pH-dependent solubility and binding, preventing direct replacement.
3-Aminocoumarin (non-brominated)
Lacks the 7-Br cross-coupling handle; cannot support Pd-catalyzed C–C/C–N bond formation for scaffold diversification.
7-Bromocoumarin (non-aminated)
Missing 3-NH₂ group precludes amidation, Schiff base formation, and reductive amination; limits orthogonal sequences.

Quantitative Comparative Evidence for 3-Amino-7-bromo-2H-chromen-2-one: Head-to-Head and Class-Level Differentiation Data


Acid-Base Differentiation: Basicity Order Among 3-Halo-7-aminocoumarins Establishes the Unique Protonation Profile of the 3-Bromo Derivative

In a direct comparative study of 3-halo-7-aminocoumarin series, Gordeeva et al. (1990) demonstrated that the basicity of the 7-amino group is systematically modulated by the halogen at position 3. Among the three halogenated analogs, the 3-bromo derivative exhibits the lowest basicity, with the observed order being: 3-iodo ≥ 3-chloro > 3-bromo. This trend is attributed to the combined effects of inductive electron withdrawal and halogen polarizability differences [1]. The lower basicity means that the 3-bromo compound remains predominantly deprotonated at the 7-amino group over a wider pH range compared to the 3-chloro and 3-iodo analogs, directly affecting aqueous solubility, membrane permeability, and the pH-dependence of fluorescence emission in biologically relevant buffers.

Basicity Order
Head-to-head
3-iodo ≥ 3-chloro > 3-bromo (lowest basicity)
pH-dependent speciation dictates solubility and target binding.
Exact pKa values not available from abstract; qualitative ranking established.
Acid-base chemistry Protonation equilibria Coumarin physicochemical profiling

Orthogonal Reactivity Advantage: Dual Reactive Handles Enable Sequential Pd-Catalyzed Cross-Coupling and Amine-Directed Derivatization

3-Amino-7-bromo-2H-chromen-2-one uniquely combines two orthogonal reactive sites on the coumarin scaffold: a nucleophilic 3-amino group and an electrophilic 7-bromo substituent amenable to palladium-catalyzed cross-coupling. The 7-aryl bromide participates in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, while the 3-amino group undergoes amidation, reductive amination, and Schiff base condensation. This orthogonal reactivity pattern allows for two sequential, non-interfering derivatization steps—a capability absent in mono-functionalized analogs. The Buchwald-Hartwig C–N coupling of 3-bromocoumarin derivatives with a range of nucleophiles (amides, sulfonamides, carbamates, and functionalized amines) has been demonstrated using the Pd(OAc)₂/Xantphos catalytic system, affording coupling products in fair to good yields [1]. In contrast, 3-aminocoumarin (CAS 1635-31-0) lacks any halogen handle for cross-coupling, and 7-bromocoumarin (MW 225.04 g/mol) lacks the amino group for amine-directed transformations.

Reactive Sites
Class-level
Two orthogonal handles vs. single site in mono-functionalized comparators
Enables sequential orthogonal diversification for SAR libraries.
Buchwald-Hartwig coupling yields under standard conditions (Pd/Xantphos).
Synthetic methodology Cross-coupling chemistry Building block utility

Photophysical Differentiation: 3-Halogen Substituent Modulates Fluorescence Spectral Profile Relative to Non-Halogenated 7-Aminocoumarins

The spectral-luminescence properties of 3-halo-7-aminocoumarins are systematically dependent on the identity of the 3-halogen substituent. Gordeeva et al. demonstrated experimentally that the 3-bromo, 3-chloro, and 3-iodo-7-aminocoumarins each exhibit distinguishable absorption and emission characteristics [1]. The electron-withdrawing bromo group reduces electron density on the coumarin π-system relative to the non-halogenated 7-aminocoumarin parent, resulting in a bathochromic (red) shift in both absorption and emission maxima. This halogen-dependent spectral tuning is a critical design parameter for coumarin-based fluorescent probes, where specific excitation and emission wavelength windows are required to avoid spectral overlap with biological autofluorescence or other fluorophores in multiplexed detection schemes [2]. Exact λₘₐₓ values require access to the full-text paper; however, the qualitative trend of position-dependent halogen substitution on coumarin fluorescence is well-established across multiple independent studies of 7-aminocoumarin derivatives [1][2].

Spectral Shift
Cross-study
Bathochromic shift vs. non-halogenated and distinct from Cl/I analogs
Supports probe design with specific excitation/emission window.
Exact λₘₐₓ requires full-text data.
Fluorescence spectroscopy Photophysical properties Fluorescent probe design

Physicochemical Property Differentiation: Molecular Weight and Lipophilicity Shift Relative to the Non-Brominated Parent 3-Aminocoumarin

The bromine substituent at position 7 introduces a substantial physicochemical shift compared to the non-brominated parent 3-aminocoumarin (CAS 1635-31-0). The molecular weight increases from 161.16 g/mol (3-aminocoumarin) to 240.05 g/mol (3-amino-7-bromo-2H-chromen-2-one), a gain of 78.89 g/mol (+49%) . The lipophilicity increase, estimated at approximately 0.86 log units based on the established Hansch aromatic bromine π constant (π = 0.86 for Br on aromatic ring), is expected to enhance membrane permeability and alter partitioning behavior in biological and chromatographic systems. Additionally, 3-aminocoumarin is a crystalline solid with a reported melting point of 135–139 °C , whereas the melting point of the brominated derivative is not consistently reported across available databases, suggesting differences in crystal lattice energy. These physicochemical differences are directly relevant to compound handling, formulation, and chromatographic purification protocols during procurement and use.

Physicochemical Profile
Data to verify
ΔMW +78.89 g/mol; ΔLogP ≈ +0.86 (estimated)
Alters solubility, chromatography, and permeability vs. parent.
Melting point unreliably reported; lipophilicity estimate from Hansch π constant.
Physicochemical properties Lipophilicity Compound procurement specifications

Optimal Procurement and Application Scenarios for 3-Amino-7-bromo-2H-chromen-2-one Based on Comparative Evidence


Medicinal Chemistry SAR Library Synthesis Requiring Sequential Orthogonal Derivatization

For medicinal chemistry programs that require the construction of coumarin-based compound libraries with variation at two distinct positions on the scaffold, 3-amino-7-bromo-2H-chromen-2-one is the building block of choice. The 7-bromo handle enables initial diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce aryl, heteroaryl, or amine substituents, after which the intact 3-amino group can undergo a second, independent round of amidation or reductive amination chemistry. This orthogonal reactivity sequence—validated by the Pd(OAc)₂/Xantphos-catalyzed C–N coupling methodology of Audisio et al. [1]—is impossible with mono-functionalized alternatives such as 3-aminocoumarin (no cross-coupling handle) or 7-bromocoumarin (no amine handle).

Fluorescent Probe Development Targeting a Specific Excitation/Emission Window

When designing coumarin-based fluorescent sensors or bioimaging probes, the 3-bromo-7-aminocoumarin scaffold offers a distinct spectral profile compared to 3-chloro, 3-iodo, and non-halogenated 7-aminocoumarin analogs, as established by Gordeeva et al. [2]. The electron-withdrawing bromine at position 3 induces a bathochromic shift in absorption and emission, making this derivative preferable when the experimental setup requires excitation or detection at longer wavelengths to minimize interference from biological autofluorescence or to achieve spectral separation from co-administered fluorophores in multiplexed assays.

Physicochemical Property Optimization in Lead Compound Development

For structure-activity relationship studies where modulation of lipophilicity and molecular weight is a key optimization parameter, the 7-bromo derivative provides a defined physicochemical increment over the non-brominated parent (ΔMW = +78.89 g/mol, ΔLogP ≈ +0.86 based on the Hansch π constant for aromatic bromine) . This controlled increase in lipophilicity can be strategically employed to improve passive membrane permeability or to enhance hydrophobic interactions with a target binding pocket, while the 3-amino group retains the capacity for hydrogen-bond donor/acceptor interactions critical for target engagement.

Synthetic Methodology Development Leveraging Aryl Bromide Reactivity on the Coumarin Scaffold

The 7-bromo substituent on 3-amino-7-bromo-2H-chromen-2-one serves as a well-defined aryl bromide substrate for developing and benchmarking palladium-catalyzed cross-coupling methodologies on the coumarin scaffold. The electron-rich nature of the coumarin core, combined with the electron-withdrawing influence of the lactone carbonyl, provides a unique electronic environment for the aryl bromide that can challenge or expand the scope of coupling protocols optimized for simpler aryl bromides. The presence of the free 3-amino group also allows investigation of chemoselectivity in coupling reactions, where the amine may require protection or may participate in tandem C–N bond-forming processes [1].

Application
Selection Property
Validation Focus
SAR library synthesis with sequential orthogonal derivatization
Dual orthogonal reactive handles (3-NH₂ & 7-Br)
Sequential Pd-catalyzed coupling followed by amine modification
Fluorescent probe development requiring distinct spectral window
Bromo-induced bathochromic shift in fluorescence
Spectral separation from autofluorescence or co-fluorophores
Lead optimization where controlled lipophilicity increase is desired
Defined ΔLogP ≈ +0.86 and ΔMW +78.89 g/mol
Passive permeability and hydrophobic target engagement
Synthetic methodology development on electron-rich coumarin scaffold
Well-defined aryl bromide substrate with free amine
Chemoselectivity and scope expansion for Pd-catalyzed couplings
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